molecular formula C20H25N5O2 B15087651 1,3-Dimethyl-7-(4-methylbenzyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 332904-78-6

1,3-Dimethyl-7-(4-methylbenzyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B15087651
CAS No.: 332904-78-6
M. Wt: 367.4 g/mol
InChI Key: REFMVBPDEUDWSB-UHFFFAOYSA-N
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Description

1,3-Dimethyl-7-(4-methylbenzyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family It is characterized by its complex structure, which includes a purine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-7-(4-methylbenzyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

    Formation of the Purine Core: The purine core can be synthesized through the condensation of formamide derivatives with amines under high-temperature conditions.

    Substitution Reactions:

    Benzylation: The 7-position benzyl group is introduced via a nucleophilic substitution reaction using 4-methylbenzyl chloride.

    Piperidinyl Substitution: The 8-position piperidinyl group is introduced through a nucleophilic substitution reaction using piperidine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-7-(4-methylbenzyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

1,3-Dimethyl-7-(4-methylbenzyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-7-(4-methylbenzyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant.

    Theophylline: 1,3-Dimethylxanthine, used in respiratory diseases.

    Theobromine: 3,7-Dimethylxanthine, found in cocoa and chocolate.

Uniqueness

1,3-Dimethyl-7-(4-methylbenzyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other purine derivatives. Its combination of methyl, benzyl, and piperidinyl groups makes it a versatile compound for various applications.

Properties

CAS No.

332904-78-6

Molecular Formula

C20H25N5O2

Molecular Weight

367.4 g/mol

IUPAC Name

1,3-dimethyl-7-[(4-methylphenyl)methyl]-8-piperidin-1-ylpurine-2,6-dione

InChI

InChI=1S/C20H25N5O2/c1-14-7-9-15(10-8-14)13-25-16-17(22(2)20(27)23(3)18(16)26)21-19(25)24-11-5-4-6-12-24/h7-10H,4-6,11-13H2,1-3H3

InChI Key

REFMVBPDEUDWSB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2N4CCCCC4)N(C(=O)N(C3=O)C)C

Origin of Product

United States

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